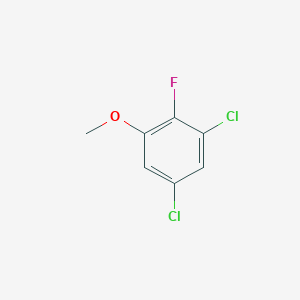

3,5-Dichloro-2-fluoroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZLRYGTJLRCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Building Block: A Technical Guide to 3,5-Dichloro-2-fluoroanisole

Introduction: Navigating the Data Void

In the landscape of synthetic chemistry and drug discovery, substituted anisoles are fundamental scaffolds. Their unique electronic and conformational properties make them invaluable starting materials for complex molecular architectures. This guide focuses on a specific, yet sparsely documented, member of this family: 3,5-Dichloro-2-fluoroanisole . A thorough review of current chemical literature and supplier databases reveals a significant lack of specific experimental data for this exact substitution pattern. This guide, therefore, adopts a dual approach. It will define the theoretical chemical identity of this compound while systematically drawing upon empirical data from its close structural isomers and analogues. By providing this comparative context, we aim to offer researchers and drug development professionals a robust framework for understanding its predicted properties and potential applications.

Section 1: Chemical Identity and Nomenclature

Defining a molecule begins with its unambiguous identification. While a dedicated CAS number for this compound is not indexed in major chemical databases, its structure can be precisely defined through systematic nomenclature.

-

IUPAC Name: 1,3-dichloro-2-fluoro-5-methoxybenzene

-

Synonyms: 3,5-dichloro-2-fluoro-anisole; 2,4-dichloro-6-fluoroanisole (less common)

-

Molecular Formula: C₇H₅Cl₂FO

-

Molecular Weight: 195.02 g/mol

-

InChI Key: A theoretical InChIKey can be generated based on the structure for database searching and structural comparison.

Section 2: Physicochemical Properties - An Inferential Analysis

The absence of direct experimental data necessitates a predictive approach to the physicochemical properties of this compound. The following table summarizes these predicted values alongside the known properties of structurally related compounds, providing a scientifically grounded basis for estimation.

| Property | This compound (Predicted/Theoretical) | 3,5-Dichloroanisole[1][2][3][4] | 3,5-Difluoroanisole[5] | 1,3-Dichloro-2-methoxybenzene[6] |

| CAS Number | Not Available | 33719-74-3[1][2][3][4] | 93343-10-3[5] | 1984-65-2[6] |

| Appearance | Predicted: Colorless to light yellow solid or liquid | White crystalline powder[7] | Colorless liquid | Yellow transparent liquid[6] |

| Melting Point | Predicted: 25-45 °C | 39-41 °C[1] | Not Available | 10-11 °C[6] |

| Boiling Point | Predicted: ~210-230 °C at 760 mmHg | Not Available | Not Available | ~117 °C[6] |

| Density | Predicted: ~1.4-1.5 g/cm³ | Not Available | Not Available | 1.29 g/cm³[6] |

| Solubility | Predicted: Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | Insoluble in water | Not Available | Not Available |

| Flash Point | Predicted: >100 °C | 106 °C[1][2] | Not Available | 91 °C[6] |

The introduction of the ortho-fluorine atom relative to the methoxy group is expected to influence the molecule's dipole moment and crystal packing, likely resulting in a melting point within the range of its dichloro- and difluoro- analogues.

Section 3: Molecular Structure and Conformational Analysis

The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms in a meta relationship to each other, a fluorine atom ortho to one chlorine and the methoxy group, and a methoxy group. The steric and electronic interplay between these substituents dictates the molecule's reactivity and conformation.

The electronegative fluorine atom adjacent to the methoxy group will likely influence the orientation of the methyl group. Anisoles typically exhibit a preferred planar conformation with the methyl group either syn or anti to a given substituent. In this case, the compact nature of the fluorine atom may allow for a conformation where the methyl group is oriented away from the halogenated side of the ring to minimize steric hindrance.

Caption: 2D structure of this compound.

Section 4: Proposed Synthetic Methodologies

While no specific synthesis for this compound is published, a logical and efficient route can be designed based on established organohalogen chemistry. A plausible approach would involve the selective halogenation and subsequent methylation of a suitable precursor.

Workflow: Synthesis via Diazotization and Sandmeyer-type Reaction

This proposed pathway leverages the controlled introduction of halogen substituents onto an aniline precursor.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis (Step 6)

This protocol outlines the final methylation step, a critical and high-yielding transformation in anisole synthesis.

-

Reaction Setup: To a solution of 3,5-Dichloro-2-fluorophenol (1.0 eq) in anhydrous acetone (10 mL per 1 g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Note: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction, while the excess potassium carbonate acts as a base to deprotonate the phenol and neutralize the HI byproduct. Methyl iodide is a highly effective methylating agent for this transformation.

Section 5: Relevance and Applications in Drug Development

The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These halogens can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity (logP), which can enhance membrane permeability and target engagement. The specific combination of two chlorines and one fluorine allows for fine-tuning of this property.

-

Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein targets. Chlorine atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

Given these principles, this compound represents a valuable, albeit currently underutilized, building block for generating novel chemical entities with potentially enhanced drug-like properties.

Section 6: Safety and Handling

While no specific Material Safety Data Sheet (MSDS) exists for this compound, a conservative approach to safety should be adopted based on data for related halogenated anisoles.

-

Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

Section 7: Predicted Spectral Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals for this compound.

-

¹H NMR:

-

~3.9 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.

-

~6.8-7.2 ppm (doublet of doublets, 1H & doublet, 1H): Two distinct signals for the two aromatic protons. The proton at C6 will be split by the adjacent proton at C4 and the fluorine at C2. The proton at C4 will be split by the proton at C6.

-

-

¹³C NMR:

-

Seven distinct signals are expected: one for the methoxy carbon and six for the aromatic carbons, each with a unique chemical shift due to the different electronic environments created by the halogen substituents. The carbons bonded to fluorine will show characteristic splitting (large ¹JCF coupling).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would appear at m/z = 194, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

-

This in-depth guide provides a comprehensive theoretical and comparative analysis of this compound. While experimental data remains elusive, the principles and predictions outlined here offer a solid foundation for researchers and scientists to understand, synthesize, and potentially utilize this enigmatic chemical building block in their future research endeavors.

References

-

PubChem. (n.d.). 1,3-Dichloro-2-methoxy-5-(trifluoromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

PubChem. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.

-

PubChem. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,3-Dichloro-2-Methoxybenzene: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoroanisole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene,1,3-dichloro-5-fluoro- (CAS 1435-46-7). Retrieved from [Link]

-

Haz-Map. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing p-fluoro anisole.

Sources

- 1. 3,5-二氯苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5-ジクロロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroanisole | CAS 33719-74-3 | LGC Standards [lgcstandards.com]

- 5. 3,5-Difluoroanisole | C7H6F2O | CID 2724518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. 3,5-Dichloroanisole - Hazardous Agents | Haz-Map [haz-map.com]

An In-Depth Technical Guide to Halogenated Anisoles for Scientific Research: Focus on 3,5-Dichloro-2-fluoroanisole and Its Isomers

Introduction: The Strategic Role of Halogenated Anisoles in Drug Discovery

This guide, therefore, adopts a dual strategy. First, it acknowledges the data gap for the specific target molecule. Second, it provides a comprehensive technical overview of closely related, commercially available, and well-documented isomers. By examining these structural analogues, we can extrapolate potential properties, synthetic pathways, and safety considerations relevant to the target compound. This approach provides a robust framework for any research program aiming to synthesize or utilize 3,5-Dichloro-2-fluoroanisole.

The strategic incorporation of halogen atoms—particularly fluorine and chlorine—into a parent molecule like anisole allows for the fine-tuning of its physicochemical properties. Attributes such as lipophilicity, metabolic stability, and binding affinity can be significantly altered, making these compounds valuable building blocks in the synthesis of new therapeutic agents.[1][2] Fluorine, for instance, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while chlorine can modulate the electronic profile and improve binding interactions.[3][4]

Physicochemical Properties: A Comparative Analysis

The precise arrangement of halogen atoms on the anisole ring dictates the molecule's physical and chemical behavior. Below is a comparative table of key physical data for several relevant isomers. This data serves as a critical reference for predicting the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3,5-Dichloroanisole | 33719-74-3 | C₇H₆Cl₂O | 177.03 | 39-41 | 106 (closed cup flash pt) | N/A (solid) |

| 3-Chloro-5-fluoroanisole | 202925-08-4 | C₇H₆ClFO | 160.57 | N/A | 189 | 1.265 |

| 2-Chloro-5-fluoroanisole | 450-89-5 | C₇H₆ClFO | 160.57 | N/A | N/A | N/A |

| 3,5-Difluoroanisole | 93343-10-3 | C₇H₆F₂O | 144.12 | N/A | N/A | N/A |

| 2-Fluoroanisole | 321-28-8 | C₇H₇FO | 126.13 | -39 | 154-155 | 1.124 |

Data compiled from various sources.[5][6][7][8] Note that some data points are not available in the cited literature.

Based on these trends, it is reasonable to predict that this compound (C₇H₅Cl₂FO, Molecular Weight: 195.02 g/mol ) would be a solid or a high-boiling point liquid at room temperature, with a density greater than water.

Chemical Structure and Identification

The unique identity of these molecules is rooted in their structure.

Caption: Chemical structures of the target molecule and a key isomer.

Proposed Synthesis Pathway for this compound

While no specific synthesis for this compound is published, a plausible synthetic route can be designed by adapting established methodologies for related halogenated aromatics. A logical approach would involve a multi-step process starting from a commercially available precursor.

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocol Outline:

-

Nitration: 1,3-Dichloro-2-fluorobenzene (CAS 2268-05-5) could be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely directed to the 4-position, yielding 1,5-dichloro-2-fluoro-4-nitrobenzene.

-

Reduction: The resulting nitro compound would then be reduced to the corresponding aniline (3,5-dichloro-2-fluoroaniline) using standard methods such as iron in acidic medium or catalytic hydrogenation.

-

Diazotization and Hydrolysis: The aniline can be converted to a diazonium salt using sodium nitrite in a strong acid. Subsequent hydrolysis of the diazonium salt by heating in an aqueous solution would yield 3,5-dichloro-2-fluorophenol.

-

Williamson Ether Synthesis (Methylation): The final step would be the methylation of the phenol. This is typically achieved by reacting the phenol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) to form the desired this compound. This is a standard procedure for preparing anisoles from phenols.

Self-Validation: Each step in this proposed synthesis is a well-established, high-yielding reaction in organic chemistry. The purity and identity of intermediates and the final product would be confirmed at each stage using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography (HPLC, GC).

Safety and Handling: A Precautionary Overview

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is mandatory. The hazard profile should be assumed based on related chlorinated and fluorinated aromatic compounds.

General Hazards of Halogenated Anisoles:

-

Irritation: Many halogenated organic compounds are irritants to the skin, eyes, and respiratory system.

-

Toxicity: They can be harmful if inhaled, swallowed, or absorbed through the skin.

-

Environmental Hazard: Halogenated aromatics can be persistent in the environment.

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

Halogenated anisoles are versatile intermediates in the synthesis of complex organic molecules. Their utility stems from the specific electronic and steric properties conferred by the halogen and methoxy substituents, which can be exploited in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

In the context of drug development, the this compound scaffold represents a unique building block. The specific substitution pattern could be leveraged to:

-

Probe Binding Pockets: Serve as a fragment or intermediate for synthesizing ligands that explore specific regions of protein binding sites.

-

Optimize ADME Properties: The combination of fluorine and chlorine atoms offers a unique way to modulate lipophilicity (LogP) and metabolic stability, key parameters in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.[1]

-

Act as a Bioisostere: The fluoroanisole motif can act as a bioisostere for other chemical groups, helping to improve a drug candidate's properties without altering its fundamental biological activity.

Conclusion

While this compound remains a compound with limited available data, this guide provides a comprehensive framework for researchers interested in its study. By leveraging comparative data from its isomers, proposing a logical synthetic pathway, and outlining stringent safety protocols, scientists are well-equipped to approach the synthesis and application of this novel chemical entity. The unique electronic and steric properties of this molecule make it an intriguing target for future research, particularly in the fields of medicinal chemistry and materials science.

References

-

PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1,3-Dichloro-2-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

- Google Patents.Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. National Library of Medicine. Available from: [Link]

-

PubChem. 3,5-Difluoroanisole. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,3-Dichloro-2-fluorobenzene. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents.Method for preparing p-fluoro anisole.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Available from: [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Library of Medicine. Available from: [Link]

-

PubChem. 2-Chloro-5-fluoroanisole. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 2. 3,5-Dichloroanisole 98 33719-74-3 [sigmaaldrich.com]

- 3. 3,5-Dichloroanisole 98 33719-74-3 [sigmaaldrich.com]

- 4. 3,5-Dichloroanisole | CAS 33719-74-3 | LGC Standards [lgcstandards.com]

- 5. 邻氟苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 7. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]

- 8. 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 3,5-Dichloro-2-fluoroanisole: A Multi-technique Approach to Structural Elucidation

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of halogenated aromatic compounds is a cornerstone of robust research and development. 3,5-Dichloro-2-fluoroanisole, a molecule featuring a complex substitution pattern on an anisole core, presents a unique analytical challenge. The interplay of inductive and resonance effects from the two chloro, one fluoro, and one methoxy substituent dictates its chemical reactivity, metabolic fate, and physical properties. An unambiguous confirmation of its molecular structure is therefore not merely a procedural step but a critical prerequisite for its application.

This technical guide provides an in-depth, multi-technique spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecular structure and its spectral output. We will explore the predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section details not only the expected spectral features but also the underlying principles and experimental considerations necessary for acquiring high-fidelity data, reflecting a field-proven, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to reveal two distinct signals in the aromatic region and one signal for the methoxy group. The relative positions (chemical shifts) and splitting patterns (multiplicities) of these signals are dictated by the electronic influence of the halogen and methoxy substituents.

-

Predicted Analysis:

-

Aromatic Protons (H-4, H-6): The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically distinct. H-6 is flanked by two chlorine atoms, which are inductively withdrawing, and is para to the electron-donating methoxy group. H-4 is ortho to a chlorine atom and meta to both the fluorine and the other chlorine atom. The fluorine atom, being ortho to the methoxy group, will exert a strong influence. We predict two doublets in the aromatic region, likely between δ 6.8 and 7.5 ppm. The proton at the 6-position (H-6) is expected to couple with the fluorine at the 2-position, resulting in a doublet with a characteristic four-bond coupling constant (⁴JHF) of approximately 1-5 Hz. The proton at the 4-position (H-4) will also couple with the fluorine, with a similar four-bond coupling constant.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Due to the proximity to the electron-withdrawing aromatic ring, this signal is expected to be downfield compared to aliphatic ethers, likely around δ 3.9 ppm.

-

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F couplings.

-

Predicted Analysis:

-

Aromatic Carbons: Due to the molecule's substitution pattern, six distinct signals are expected in the aromatic region (approximately δ 110-160 ppm). The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) of around 245-255 Hz, appearing as a doublet.[1] The carbons adjacent to the fluorine (C-1 and C-3) will show smaller two-bond couplings (²JCF) in the range of 20-50 Hz.[2][3] The chemical shifts will be influenced by the electronegativity of the attached halogens and the resonance effect of the methoxy group. The carbon bearing the methoxy group (C-1) is expected to be significantly downfield.

-

Methoxy Carbon (-OCH₃): A single signal for the methoxy carbon is expected around δ 55-60 ppm.[4]

-

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds, characterized by a wide chemical shift range.[5]

-

Predicted Analysis:

-

A single signal is expected for the fluorine atom in this compound. The chemical shift for aromatic fluorides typically falls in the range of -60 to -172 ppm relative to a CFCl₃ standard.[6] The specific shift will be influenced by the ortho-methoxy group and the meta-chloro substituents. This signal will be split into a doublet of doublets due to coupling with the two aromatic protons (H-4 and H-6).

-

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated chloroform is a common choice for its excellent solubilizing power for many organic compounds.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 for ¹H and ¹³C). Modern spectrometers can also lock onto the deuterium signal of the solvent for field frequency stabilization.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

-

Parameter Optimization: For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay appropriate for quaternary carbons.

NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~7.0 - 7.4 (H-6) | Doublet | ⁴J(H-F) ≈ 1-5 |

| ¹H | ~6.9 - 7.3 (H-4) | Doublet | ⁴J(H-F) ≈ 1-5 |

| ¹H | ~3.9 | Singlet | - |

| ¹³C | ~150-160 (C-1) | Doublet | ²J(C-F) ≈ 20-30 |

| ¹³C | ~145-155 (C-2) | Doublet | ¹J(C-F) ≈ 245-255 |

| ¹³C | ~135-145 (C-3) | Doublet | ²J(C-F) ≈ 20-30 |

| ¹³C | ~115-125 (C-4) | Doublet | ³J(C-F) ≈ 5-10 |

| ¹³C | ~130-140 (C-5) | Singlet | - |

| ¹³C | ~110-120 (C-6) | Doublet | ³J(C-F) ≈ 5-10 |

| ¹³C | ~55-60 (-OCH₃) | Singlet | - |

| ¹⁹F | -110 to -140 | Doublet of Doublets | ⁴J(F-H) ≈ 1-5 |

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the ether linkage, and the carbon-halogen bonds.

-

C-H Vibrations:

-

Aromatic C-H Stretch: Look for one or more sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

Aliphatic C-H Stretch (-OCH₃): Expect sharp, strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

-

-

C=C Aromatic Ring Vibrations: A series of absorptions, often sharp and of variable intensity, are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic skeleton.

-

C-O Ether Stretch: Anisoles typically show two characteristic C-O stretching bands. A strong, asymmetrical C-O-C stretch is expected around 1250 cm⁻¹, and a symmetrical stretch around 1030-1050 cm⁻¹.

-

Carbon-Halogen Vibrations:

-

C-F Stretch: A strong absorption band in the 1200-1350 cm⁻¹ region is indicative of the C-F bond. This band may overlap with other signals.

-

C-Cl Stretch: Strong to medium intensity bands in the fingerprint region, typically between 600-800 cm⁻¹, correspond to the C-Cl stretching vibrations.

-

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film (neat liquid) sample.[10]

-

Acquisition: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the mid-IR range of 4000-400 cm⁻¹.

IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Ether Stretch | ~1250 | Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| Symmetric C-O-C Ether Stretch | 1030 - 1050 | Medium |

| C-Cl Stretch | 600 - 800 | Strong to Medium |

IR Analysis Workflow

Caption: Workflow for IR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[11][12]

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺˙): The molecular weight of this compound (C₇H₅Cl₂FO) is 194.0 g/mol (using isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The mass spectrum should show a prominent molecular ion peak cluster. Due to the two chlorine atoms, a characteristic isotopic pattern is expected:

-

M⁺˙ peak at m/z 194 (containing two ³⁵Cl isotopes).

-

M+2 peak at m/z 196 (containing one ³⁵Cl and one ³⁷Cl).

-

M+4 peak at m/z 198 (containing two ³⁷Cl isotopes). The relative intensities of these peaks will be in an approximate ratio of 9:6:1, a definitive signature for a dichlorinated compound.[13]

-

-

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable ions.[14][15]

-

Loss of a Methyl Radical (·CH₃): A very common fragmentation for anisoles is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This would produce a stable phenoxy cation at m/z 179/181/183 . This is often the base peak.

-

Loss of a Chlorine Atom (·Cl): Loss of a chlorine radical (35/37 Da) is a common pathway for chlorinated aromatics.[16] This would result in a fragment at m/z 159/161 .

-

Loss of Formaldehyde (CH₂O): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (CO, 28 Da), but a more characteristic fragmentation for the M-CH₃ ion of anisoles is the loss of formaldehyde (30 Da) via rearrangement, leading to a fragment at m/z 149/151/153 .

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC) for separation from any impurities.

-

Ionization: Use a standard Electron Ionization (EI) source. The electron energy is typically set to 70 eV to ensure reproducible fragmentation patterns that can be compared to spectral libraries.[12][17]

-

Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data Summary

| m/z (³⁵Cl) | Predicted Identity | Notes |

| 194 | [M]⁺˙ (C₇H₅³⁵Cl₂FO)⁺˙ | Molecular ion. Shows M+2, M+4 isotopic pattern. |

| 179 | [M - CH₃]⁺ (C₆H₂³⁵Cl₂FO)⁺ | Likely base peak. Loss of methyl radical. |

| 159 | [M - Cl]⁺ (C₇H₅³⁵ClFO)⁺ | Loss of chlorine radical. |

| 149 | [M - CH₃ - CH₂O]⁺ or [M - CO - CH₃]⁺ | Subsequent fragmentation. |

Predicted MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous map of the proton and carbon framework, with characteristic C-F and H-F couplings confirming the substituent positions. Infrared spectroscopy validates the presence of key functional groups, including the aromatic system, ether linkage, and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, highlighted by the classic isotopic signature of a dichlorinated compound and the characteristic loss of a methyl radical. Together, these spectroscopic techniques provide a robust, self-validating dataset that constitutes a unique and reliable fingerprint for this compound, ensuring its identity and purity for any subsequent scientific application.

References

-

National Institutes of Health (NIH). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Available at: [Link]

-

Journal of Organic Chemistry. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Available at: [Link]

-

Europe PMC. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Available at: [Link]

-

Wikipedia. "Electron ionization." Available at: [Link]

-

University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." Available at: [Link]

-

LCGC International. "Electron Ionization for GC–MS." Available at: [Link]

-

ACS Publications. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Available at: [Link]

-

Emory University. "Mass Spectrometry Ionization Methods." Available at: [Link]

-

Chemistry LibreTexts. "The 1H-NMR experiment." Available at: [Link]

-

SciSpace. "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)." Available at: [Link]

-

SlideShare. "ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT." Available at: [Link]

-

Chemistry LibreTexts. "Multinuclear NMR." Available at: [Link]

-

Reddit. "Carbon-fluorine spin coupling constants." Available at: [Link]

-

University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide." Available at: [Link]

-

ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Available at: [Link]

-

Canadian Science Publishing. "13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES." Available at: [Link]

-

University of Washington. "Infrared Spectroscopic Methods." Available at: [Link]

-

Chemistry LibreTexts. "IR Spectroscopy." Available at: [Link]

-

Duke University. "The Duke NMR Center Coupling constants." Available at: [Link]

-

Sci-Hub. "13 c nmr studies: viii. 13 c spectra of some substituted anisoles." Available at: [Link]

-

Michigan State University. "NMR Spectroscopy." Available at: [Link]

-

Scribd. "1H-NMR Organic Structure Guide." Available at: [Link]

-

Metabolites. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Available at: [Link]

-

Scribd. "Halogen Fragmentation in Mass Spectrometry." Available at: [Link]

-

Wikipedia. "Infrared spectroscopy." Available at: [Link]

-

National Institutes of Health (NIH). "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA." Available at: [Link]

-

Iowa State University. "NMR Coupling Constants." Available at: [Link]

-

ScienceDirect. "Fluorine Coupling Constants." Available at: [Link]

-

University of Colorado Boulder. "IR Spectroscopy Tutorial." Available at: [Link]

-

ACD/Labs. "NMR Prediction." Available at: [Link]

-

PROSPRE. "1H NMR Predictor." Available at: [Link]

-

Chemguide. "mass spectra - fragmentation patterns." Available at: [Link]

-

YouTube. "Techniques for Obtaining Infrared Spectra." Available at: [Link]

-

ChemAxon. "NMR Predictor." Available at: [Link]

-

Chegg. "Solved 13C NMR of Anisole: Can you predict the number of..." Available at: [Link]

-

SpectraBase. "Anisole - Optional[13C NMR] - Chemical Shifts." Available at: [Link]

-

Organic Chemistry Data. "1H NMR Coupling Constants." Available at: [Link]

-

University of Puget Sound. "13C NMR Chemical Shift Table." Available at: [Link]

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." Available at: [Link]

-

De Gruyter. "CHAPTER 2 Fragmentation and Interpretation of Spectra." Available at: [Link]

-

NMRDB.org. "Predict 1H proton NMR spectra." Available at: [Link]

-

ACS Publications. "Mass Spectrometric Analysis. Aromatic Halogenated Compounds." Available at: [Link]

-

Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectrometry." Available at: [Link]

-

Wikipedia. "Fragmentation (mass spectrometry)." Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Duke NMR Center Coupling constants [sites.duke.edu]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Synthesis pathways for 3,5-Dichloro-2-fluoroanisole

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and a methoxy group—offers a unique scaffold for further chemical modifications. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, designed to provide researchers with the foundational knowledge to approach its synthesis. The proposed routes are grounded in established organic chemistry principles and supported by analogous transformations found in the chemical literature.

Introduction

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, driven by the constant demand for novel molecules with specific biological or material properties. This compound presents a challenging synthetic target due to the need for regioselective introduction of four different substituents onto a benzene ring. This guide explores several logical and scientifically sound synthetic strategies, offering insights into the selection of starting materials, key transformations, and reaction conditions.

Proposed Synthetic Pathways

Based on a thorough analysis of related chemical syntheses, two primary retrosynthetic approaches are proposed, each with its own set of advantages and challenges.

Pathway 1: Late-Stage Methylation of a Phenolic Precursor

This pathway focuses on the construction of the 3,5-dichloro-2-fluorophenol core, followed by a Williamson ether synthesis to introduce the methoxy group. This strategy is advantageous as the hydroxyl group of the phenol can be a powerful directing group in earlier synthetic steps.

Retrosynthetic Analysis of Pathway 1

Caption: Retrosynthetic analysis for Pathway 1.

Forward Synthesis of Pathway 1

Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene

The synthesis commences with the nitration of 1,3-dichloro-2-fluorobenzene. The directing effects of the halogen substituents will primarily direct the incoming nitro group to the C5 position.

-

Reaction: 1,3-Dichloro-2-fluorobenzene → 1,3-Dichloro-2-fluoro-5-nitrobenzene

-

Reagents and Conditions: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature, typically between 0 and 25 °C.

-

Causality: The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. The sterically most accessible position that is activated is C5.

Step 2: Reduction of the Nitro Group

The nitro group of 1,3-dichloro-2-fluoro-5-nitrobenzene is then reduced to an amino group to yield 3,5-dichloro-2-fluoroaniline.

-

Reaction: 1,3-Dichloro-2-fluoro-5-nitrobenzene → 3,5-Dichloro-2-fluoroaniline

-

Reagents and Conditions: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).[1]

-

Trustworthiness: This is a standard and high-yielding reaction in organic synthesis for the preparation of anilines from nitroaromatics.

Step 3: Diazotization of the Aniline and Hydrolysis to the Phenol

The resulting aniline is converted to the corresponding phenol via a Sandmeyer-type reaction. The amino group is first transformed into a diazonium salt, which is then hydrolyzed.

-

Reaction: 3,5-Dichloro-2-fluoroaniline → 3,5-Dichloro-2-fluorophenol

-

Reagents and Conditions:

-

Diazotization: Sodium nitrite (NaNO₂) in a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0-5 °C).

-

Hydrolysis: The diazonium salt solution is then heated, often in the presence of copper(I) oxide (Cu₂O) or copper(II) sulfate (CuSO₄) to facilitate the hydrolysis to the phenol.[2][3][4][5][6]

-

-

Expertise & Experience: Careful temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 4: Methylation of the Phenol

The final step is the methylation of 3,5-dichloro-2-fluorophenol to afford the target molecule, this compound, via a Williamson ether synthesis.

-

Reaction: 3,5-Dichloro-2-fluorophenol → this compound

-

Reagents and Conditions: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.[7]

-

Self-Validation: The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting phenol and the appearance of the less polar product.

Experimental Protocol for Pathway 1, Step 4: Methylation

-

To a solution of 3,5-dichloro-2-fluorophenol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway explores the introduction of the methoxy group via a nucleophilic aromatic substitution reaction on a highly electron-deficient aromatic ring.

Retrosynthetic Analysis of Pathway 2

Caption: Retrosynthetic analysis for Pathway 2.

Forward Synthesis of Pathway 2

Step 1 & 2: Synthesis of 3,5-Dichloro-2-fluoroaniline

These steps are identical to the first two steps of Pathway 1, yielding 3,5-dichloro-2-fluoroaniline from 1,3-dichloro-2-fluorobenzene.

Step 3: Sandmeyer Reaction to Introduce a Third Chlorine Atom

Instead of hydrolyzing the diazonium salt, a Sandmeyer reaction is employed to replace the diazonium group with a chlorine atom, affording 1,3,5-trichloro-2-fluorobenzene.

-

Reaction: 3,5-Dichloro-2-fluoroaniline → 1,3,5-Trichloro-2-fluorobenzene

-

Reagents and Conditions: The diazonium salt, prepared as in Pathway 1, is reacted with copper(I) chloride (CuCl) in hydrochloric acid (HCl).[2][4][5][6]

-

Authoritative Grounding: The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[2][4][5]

Step 4: Nucleophilic Aromatic Substitution with Sodium Methoxide

The final step involves the regioselective substitution of one of the chlorine atoms with a methoxy group. The fluorine atom strongly activates the ortho and para positions to nucleophilic attack. In 1,3,5-trichloro-2-fluorobenzene, the chlorine at C1 is ortho to the fluorine, and the chlorine at C5 is para. The chlorine at C1 is likely to be the most activated and sterically accessible for substitution.

-

Reaction: 1,3,5-Trichloro-2-fluorobenzene → this compound

-

Reagents and Conditions: Sodium methoxide (NaOCH₃) in methanol (CH₃OH) or a polar aprotic solvent like DMF at elevated temperatures.[8][9][10][11]

-

Causality: The electron-withdrawing fluorine atom stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack, thus facilitating the substitution.[11]

Experimental Protocol for Pathway 2, Step 4: SNAr Reaction

-

In a round-bottom flask, dissolve 1,3,5-trichloro-2-fluorobenzene (1.0 eq) in methanol.

-

Add a solution of sodium methoxide in methanol (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Late-Stage Methylation | Pathway 2: SNAr Approach |

| Starting Material | 1,3-Dichloro-2-fluorobenzene | 1,3-Dichloro-2-fluorobenzene |

| Number of Steps | 4 | 4 |

| Key Transformation | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution |

| Potential Challenges | Handling of potentially unstable diazonium salt. | Regioselectivity of the SNAr reaction. |

| Overall Feasibility | High, based on well-established reactions. | Moderate to high, depends on the regioselectivity of the final step. |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Both routes are based on fundamental and reliable organic reactions. The choice between these pathways would likely depend on the availability of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. Pathway 1, involving a late-stage methylation, may offer more predictable regioselectivity. Pathway 2, utilizing an SNAr reaction, could be more atom-economical if the regioselectivity can be controlled effectively. Further experimental validation is required to optimize the reaction conditions and determine the most efficient route for the synthesis of this valuable compound.

References

- Chemistry Letters. (1996). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Retrieved from a source providing the 1996 Chemistry Letters journal.

- U.S. Patent No. 5,965,775. (1999).

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- U.S. Patent No. 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.

- Quick Company. (n.d.).

- European Patent No. EP 0497213 A2. (1992). Process for producing 3,5-difluoroaniline.

- Chinese Patent No. CN102146023A. (2011). Method for preparing p-fluoro anisole.

- Chem-Impex. (n.d.). 2-Fluoroanisole.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Eureka | Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol.

- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

- Myers, A. G. (n.d.). Directed (ortho)

- Benchchem. (n.d.). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.

- U.S. Patent No. 5,856,577. (1999).

-

PubMed. (2014). 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus. Retrieved from [Link]

- Chinese Patent No. CN117964460A. (2024). Synthesis process of 3, 5-difluorophenol.

-

PubChem. (n.d.). 3,5-Dichloro-2-fluorothiophenol. Retrieved from [Link]

- StackExchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole.

- The OChem Whisperer. (2017).

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

- Catalyst Education. (2020).

- ACG Publications. (2020).

- Chemistry LibreTexts. (2023).

- Myers, A. G. (n.d.).

-

PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

-

PubMed. (2021). DNA Methylation Change Profiling of Colorectal Disease: Screening towards Clinical Use. Retrieved from [Link]

- MDPI. (2021). DNA Methylation Change Profiling of Colorectal Disease: Screening towards Clinical Use.

Sources

- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 10. homeworkforyou.com [homeworkforyou.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3,5-Dichloro-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-fluoroanisole is a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique substitution pattern of electron-withdrawing halogen atoms and an electron-donating methoxy group on the benzene ring imparts a complex and interesting profile of reactivity and electronic properties. This guide provides a comprehensive analysis of this molecule, drawing upon established principles of organic chemistry and analogies with structurally related compounds to predict its behavior in key chemical transformations. We will delve into its electronic characteristics, explore its reactivity in electrophilic and nucleophilic aromatic substitution reactions, and discuss its potential in metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical insights for researchers working with this and similar chemical entities. The strategic incorporation of fluorine, a common tactic in drug design to enhance metabolic stability and binding affinity, makes a thorough understanding of this molecule's chemistry particularly valuable.[1][2][3][4][5]

Electronic Properties: A Dance of Inductive and Resonance Effects

The electronic nature of this compound is governed by the interplay of the substituents' inductive and resonance effects. The methoxy group (-OCH₃) is a strong resonance donor (mesomeric effect) and a moderately strong inductive withdrawer. The fluorine and chlorine atoms are potent inductive withdrawers, with fluorine being the most electronegative. Both halogens also possess a weak resonance-donating ability.

This combination of effects leads to a nuanced electron density distribution across the aromatic ring. The methoxy group's resonance donation will primarily increase electron density at the ortho and para positions relative to itself. However, the strong inductive withdrawal from the three halogen atoms will generally deactivate the ring towards electrophilic attack compared to anisole itself.

Predicted Spectroscopic Data

| Property | Predicted Value/Range | Justification |

| ¹H NMR | Aromatic H: ~7.0-7.5 ppm (doublets); Methoxy H: ~3.8-4.0 ppm (singlet) | The aromatic protons will be deshielded by the electron-withdrawing halogens. The fluorine atom will likely cause splitting of the adjacent proton signal. The methoxy protons will be in a typical chemical shift range. |

| ¹³C NMR | Aromatic C: ~110-160 ppm; Methoxy C: ~55-60 ppm | The carbon atoms attached to the halogens and the methoxy group will show significant shifts. The C-F coupling will be observable. |

| IR Spectroscopy | C-O-C stretch: ~1250 cm⁻¹; C-F stretch: ~1200-1300 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ | These are characteristic vibrational frequencies for the respective functional groups.[7][8][9][10] |

Computational Insights

Computational studies on similar halogenated anisoles suggest that the Highest Occupied Molecular Orbital (HOMO) will be localized primarily on the aromatic ring, with significant contributions from the methoxy group's oxygen atom.[11][12][13][14] The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed across the aromatic system, with notable contributions from the carbon atoms bearing the halogen substituents. The molecular electrostatic potential map would likely show a region of negative potential around the oxygen atom of the methoxy group and regions of positive potential around the hydrogen atoms of the aromatic ring.

Reactivity Profile: Navigating the Influences of Substituents

The reactivity of this compound is a fascinating case study in directing group effects in aromatic chemistry.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a powerful ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The combined effect will be a general deactivation of the ring towards EAS, requiring relatively harsh reaction conditions. The regioselectivity will be determined by the directing ability of the methoxy group, favoring substitution at the positions ortho and para to it. Of these, the para position (C6) is sterically more accessible.

Caption: General mechanism for electrophilic aromatic substitution.

Hypothetical Protocol for Nitration:

-

Reagent Preparation: To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL), add this compound (1 mmol) dropwise with stirring.

-

Reaction: Slowly add a nitrating mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) while maintaining the temperature below 10 °C.

-

Workup: After stirring for 1-2 hours, pour the reaction mixture onto crushed ice.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens activates the aromatic ring to nucleophilic attack.[15][16][17][18] The positions ortho and para to the activating groups are the most likely sites for substitution. Given the substitution pattern, the chlorine atoms are the probable leaving groups.

Caption: General mechanism for nucleophilic aromatic substitution.

Hypothetical Protocol for Amination:

-

Reaction Setup: In a sealed tube, combine this compound (1 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) in a polar aprotic solvent like DMSO or DMF (5 mL).

-

Heating: Heat the mixture at a temperature ranging from 80 to 150 °C, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify using standard techniques.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bonds in this compound are potential sites for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Aryl chlorides are generally less reactive than bromides or iodides, often requiring specialized catalyst systems with electron-rich and bulky ligands to facilitate the oxidative addition step.[19][20][21]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Protocol for Suzuki-Miyaura Coupling:

-

Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., argon), add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 mmol) to a dry reaction flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress.

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract the product, and purify by chromatography.

Proposed Synthesis

A plausible synthetic route to this compound could begin with the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type reaction to introduce one of the halogens, and subsequent halogenation steps. Alternatively, a nucleophilic aromatic substitution on a more heavily halogenated precursor could be envisioned. A possible route starting from 2-fluoroanisole is outlined below.

Caption: A possible synthetic pathway to this compound.

Conclusion and Future Outlook

This compound presents a fascinating scaffold for chemical synthesis. Its electronic properties, dictated by the competing effects of its substituents, lead to a rich and predictable reactivity profile. While the ring is generally deactivated towards electrophilic attack, it is activated for nucleophilic substitution. The presence of C-Cl bonds opens up possibilities for a range of metal-catalyzed cross-coupling reactions, making it a versatile building block.

The insights provided in this guide, though predictive in nature, are grounded in well-established chemical principles and offer a solid foundation for researchers and drug development professionals. The unique combination of fluorine and chlorine atoms makes this molecule and its derivatives attractive candidates for the development of novel pharmaceuticals and advanced materials, where fine-tuning of electronic and steric properties is crucial.[1][3][4][5][22] Further experimental validation of the predicted reactivity is a promising area for future research.

References

-

Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. Available from: [Link]

-

(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available from: [Link]

-

3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273. PubChem. Available from: [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. ResearchGate. Available from: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

-

Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Indian Academy of Sciences. Available from: [Link]

-

Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Available from: [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.

-

3,5-Difluoroanisole | C7H6F2O | CID 2724518. PubChem. Available from: [Link]

-

Electrophilic Aromatic Substitutions You Need To Know!. YouTube. Available from: [Link]

-

Design, synthesis and experimental validation of novel potential chemopreventive agents using random forest and support vector machine binary classifiers. PMC. Available from: [Link]

-

Rotamers and isotopomers of 3-chloro-5-fluoroanisole studied by resonant two-photon ionization spectroscopy and theoretical calculations. PubMed. Available from: [Link]

-

Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

IR Spectroscopy - Basic Introduction. YouTube. Available from: [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]

-

22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

- CN102146023B - Method for preparing p-fluoro anisole. Google Patents.

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available from: [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

-

Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. Available from: [Link]

-

5 Major Electrophilic Aromatic Substitution Reactions Activating. Jasperse. Available from: [Link]

-

Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. NIH. Available from: [Link]

-

Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Al-Nahrain Journal of Science. Available from: [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. Doc Brown's Chemistry. Available from: [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available from: [Link]

-

3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256. PubChem. Available from: [Link]

-

Cl-37,Cl-35 isotope effects on F-19 and C-13 chemical shifts of chlorofluoro- and hydrochlorofluorocarbons | Request PDF. ResearchGate. Available from: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

-

Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available from: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available from: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available from: [Link]

- CN101245020B - Process for synthesizing 2,3-difluoroaniline. Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available from: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. BG. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dichloroanisole(33719-74-3) 1H NMR [m.chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. youtube.com [youtube.com]

- 9. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and experimental validation of novel potential chemopreventive agents using random forest and support vector machine binary classifiers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substituted Haloanisoles: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide provides an in-depth technical exploration of substituted haloanisoles, a class of aromatic compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their diverse reactivity, and highlight their applications, particularly in the realm of medicinal chemistry. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data.

Introduction to Substituted Haloanisoles: Structure and Significance

Substituted haloanisoles are aromatic compounds characterized by a benzene ring bearing a methoxy group (-OCH₃), one or more halogen atoms (F, Cl, Br, I), and potentially other substituents. The interplay between the electron-donating methoxy group, the electron-withdrawing and sterically influential halogen atoms, and other functional groups imparts a rich and varied chemical personality to these molecules. This structural diversity makes them valuable building blocks in organic synthesis and key scaffolds in the design of bioactive molecules.

While some haloanisoles, such as 2,4,6-trichloroanisole (TCA), are notorious for their role in the "cork taint" of wine, their utility extends far beyond the realm of oenology.[1][2][3] In the context of drug discovery and materials science, the tailored introduction of halogens and other substituents onto the anisole core allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and electronic characteristics, which are critical for biological activity and material performance.

Synthetic Strategies for Substituted Haloanisoles

The preparation of substituted haloanisoles can be achieved through several key synthetic transformations. The choice of method depends on the desired substitution pattern and the nature of the substituents on the aromatic ring.

Electrophilic Aromatic Halogenation

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto the anisole ring. The methoxy group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it.

Mechanism of Electrophilic Bromination:

The bromination of an anisole derivative typically proceeds through the formation of a highly electrophilic bromine species, often generated with the aid of a Lewis acid catalyst. This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Figure 1: Mechanism of Electrophilic Bromination of Anisole.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoroanisole [4][5]

This protocol details the synthesis of a di-substituted haloanisole via electrophilic bromination.

Materials:

-

2-Fluoroanisole

-

Bromine

-

Chloroform

-

5% aqueous sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a suitable reaction flask.[5]

-

With stirring at room temperature, add 389 g of bromine dropwise to the solution.[5]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for nine hours.[5]

-

Cool the mixture to room temperature.

-

Wash the reaction mixture with 500 ml of a 5% aqueous sodium hydroxide solution.[5]

-

Separate the organic layer and wash it three times with 500 ml portions of water.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Remove the solvent by distillation.

-

Purify the residue by distillation under reduced pressure (main fraction collected at 98°-100° C at 14 mmHg) to yield 454 g (91% yield) of 2-fluoro-4-bromoanisole.[5]

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a halogen can render the ring susceptible to nucleophilic aromatic substitution (SNAr).

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group(s). In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[6]

Figure 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Reaction of 2,4-Dinitrochlorobenzene with Piperidine [7]

While this protocol uses 2,4-dinitrochlorobenzene, the principles are directly applicable to appropriately activated haloanisoles.

Materials:

-

2,4-Dinitrochlorobenzene

-

Piperidine

-

Aprotic solvent (e.g., nitromethane, N,N-dimethylformamide, ethyl acetate, dioxane, or 1,1,1-trichloroethane)

Procedure:

-

Prepare solutions of 2,4-dinitrochlorobenzene and piperidine in the chosen aprotic solvent.

-

The kinetics of the reaction can be monitored by following the disappearance of the reactants or the appearance of the product using a suitable analytical technique, such as UV-Vis spectrophotometry.

-

The reaction is typically carried out at a constant temperature (e.g., 15, 25, or 40 °C) to determine the second-order rate coefficients.[7]

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing biaryl compounds and introducing alkyl or vinyl groups onto the haloanisole scaffold.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle involves three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[8]

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid

This protocol provides a general framework for the Suzuki-Miyaura coupling of a haloanisole.

Materials:

-

4-Bromoanisole

-